Abiraterone isopropyl ether

説明

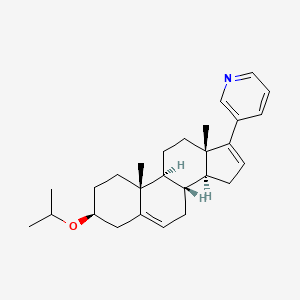

Abiraterone Isopropyl Ether (CAS 2484719-15-3, molecular formula C27H37NO, molecular weight 391.6 g/mol) is a pharmaceutical impurity associated with Abiraterone Acetate, a prodrug used in metastatic prostate cancer therapy . It is structurally characterized as a 3β-isopropoxy derivative of Abiraterone, formed during drug synthesis or degradation . Regulatory bodies like the USP and EMA mandate strict control of this impurity, with a maximum allowable limit of 0.20% in Abiraterone Acetate formulations .

特性

IUPAC Name |

3-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-propan-2-yloxy-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37NO/c1-18(2)29-21-11-13-26(3)20(16-21)7-8-22-24-10-9-23(19-6-5-15-28-17-19)27(24,4)14-12-25(22)26/h5-7,9,15,17-18,21-22,24-25H,8,10-14,16H2,1-4H3/t21-,22-,24-,25-,26-,27+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORVFIKWPJXVAP-MVVRIGEBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2484719-15-3 | |

| Record name | Abiraterone isopropyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2484719153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABIRATERONE ISOPROPYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE9YQV761G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

The synthesis of abiraterone isopropyl ether involves several steps. One common method starts with the intermediate compound prasterone acetate. This intermediate is triflated using a triflation reagent such as Ar-N(OTf)2. The resulting mixture is then reacted with diethyl borane in the presence of a palladium (II) catalyst, such as bis(triphenylphosphine)palladium(II)dichloride . The process is characterized by specific reaction conditions, including temperature control and the use of solvents like chloroform and methanol .

化学反応の分析

Abiraterone isopropyl ether undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reduction reactions can be carried out using reducing agents to obtain the reduced form of the compound.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include chloroform, methanol, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

科学的研究の応用

Abiraterone isopropyl ether has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an intermediate in the synthesis of other steroidal compounds. In biology, it is studied for its potential effects on various biological pathways. In medicine, it is primarily researched for its role in the treatment of prostate cancer .

作用機序

The mechanism of action of abiraterone isopropyl ether involves the inhibition of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1). This enzyme is crucial for the biosynthesis of androgens, including testosterone. By inhibiting this enzyme, this compound reduces the levels of androgens, which are necessary for the growth of androgen-dependent prostate cancer cells .

類似化合物との比較

Structural and Physicochemical Differences

Abiraterone Isopropyl Ether belongs to a class of ether derivatives of Abiraterone. Key structural analogs include:

Key Observations:

- The isopropyl ether has a higher molecular weight and longer HPLC retention time than the ethyl ether, indicating increased hydrophobicity due to the bulkier alkoxy group .

- Compared to the parent Abiraterone (3β-hydroxy), ether derivatives exhibit altered solubility and metabolic stability, impacting their pharmacokinetic profiles .

Regulatory Limits and Analytical Control

Impurity thresholds for Abiraterone derivatives in drug formulations are strictly defined:

| Impurity | USP Limit (NMT %) | EMA Limit (NMT %) |

|---|---|---|

| This compound | 0.20 | 0.20 |

| Abiraterone Ethyl Ether | 0.20 | 0.20 |

| Abiraterone (Free Base) | 0.40 | 0.40 |

| Total Impurities | 0.80 | 0.80 |

These limits ensure patient safety, as excessive impurities may compromise efficacy or introduce toxicity .

Pharmacological and Toxicological Implications

- Metabolism : Unlike Abiraterone (which is metabolized to target androgen biosynthesis), ether derivatives like the isopropyl and ethyl ethers are inactive metabolites or synthetic byproducts .

生物活性

Abiraterone isopropyl ether is a derivative of abiraterone, a well-known inhibitor of androgen biosynthesis used primarily in the treatment of prostate cancer. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential as a therapeutic agent.

- Molecular Formula : C27H37NO

- Molecular Weight : 391.59 g/mol

- Purity : >95% (HPLC)

The compound features a complex structure that facilitates its interaction with biological targets, particularly within the endocrine system.

Abiraterone acts primarily by inhibiting the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase), which is crucial in the biosynthesis of androgens. By blocking this enzyme, abiraterone reduces levels of testosterone and other androgens, which are often elevated in prostate cancer patients. The inhibition leads to:

- Decreased production of adrenal androgens.

- Reduced serum testosterone levels.

- Potentially increased mineralocorticoid production due to feedback mechanisms.

Case Study: Efficacy in mCRPC

A retrospective analysis highlighted the effectiveness of abiraterone acetate in mCRPC patients who had undergone previous treatments. The study reported significant PSA reductions and prolonged progression-free survival, reinforcing the drug's role in managing advanced prostate cancer .

Research on Solubility and Bioavailability

Research aimed at improving the solubility and bioavailability of abiraterone derivatives has shown promising results. For instance, solid lipid nanoparticles (SLNs) formulated with abiraterone acetate demonstrated enhanced oral bioavailability and sustained drug release compared to conventional formulations . These findings suggest that similar formulations could be explored for this compound to enhance its therapeutic potential.

Comparative Analysis of Abiraterone Derivatives

| Compound | Mechanism of Action | Efficacy in mCRPC | Solubility |

|---|---|---|---|

| Abiraterone Acetate | CYP17A1 Inhibition | Significant PSA reduction | Low solubility (<0.5 μg/mL) |

| This compound | Potentially similar to acetate | Limited studies; extrapolated efficacy | Expected to improve over acetate |

| SLN Formulations | Enhanced delivery | Improved bioavailability | High due to lipid-based carriers |

Q & A

Q. How can researchers ensure ethical compliance and reproducibility in preclinical studies of this compound?

- Methodological Answer : Follow institutional animal care protocols (IACUC) and document euthanasia methods. Publish raw data in repositories like Zenodo for transparency. For cell-based studies, authenticate cell lines via STR profiling. Reference for ethical reporting standards and for primary source validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。